[2-(3-methoxyphenyl)ethyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine
Description
This compound features a 2-(3-methoxyphenyl)ethyl group linked to a (1-methyl-1H-pyrazol-3-yl)methylamine moiety. Its molecular formula is C₁₄H₁₉N₃O, with a molecular weight of 245.32 g/mol (calculated). The 3-methoxy substitution on the phenyl ring and the methyl group at the 1-position of the pyrazole ring define its structural uniqueness. While direct synthesis data are absent in the evidence, analogous compounds suggest coupling reactions between substituted pyrazoles and aryl ethylamines, often yielding purities of ≥95% .
Properties
Molecular Formula |
C14H19N3O |
|---|---|
Molecular Weight |
245.32 g/mol |
IUPAC Name |
2-(3-methoxyphenyl)-N-[(1-methylpyrazol-3-yl)methyl]ethanamine |
InChI |
InChI=1S/C14H19N3O/c1-17-9-7-13(16-17)11-15-8-6-12-4-3-5-14(10-12)18-2/h3-5,7,9-10,15H,6,8,11H2,1-2H3 |
InChI Key |
MYFBALJBWMHQHO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)CNCCC2=CC(=CC=C2)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(3-methoxyphenyl)ethyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions.
Attachment of the methoxyphenyl group: This step involves the alkylation of the pyrazole ring with a 3-methoxyphenyl ethyl halide in the presence of a base such as potassium carbonate.
Final amination:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Reactivity Analysis
The compound’s reactivity stems from its functional groups and heterocyclic framework. Key reaction pathways include:
Nucleophilic Substitution and Alkylation
The amine group (secondary amine) reacts with electrophiles such as alkyl halides or acylating agents (e.g., acyl chlorides). For example:
-
Reaction :
-
Conditions : Basic conditions (e.g., K₂CO₃) or acidic catalysts (e.g., HCl).
-
Product : Alkylated derivatives with enhanced lipophilicity, potentially altering bioavailability.
Electrophilic Substitution on the Pyrazole Ring
The pyrazole ring undergoes electrophilic substitution at positions adjacent to nitrogen atoms. Bromination or nitration can occur using reagents like tribromooxyphosphorus or nitric acid .
-
Mechanism : Electrophilic attack at the 5-position (meta to the methyl group) due to resonance stabilization.
-
Applications : Introduction of halogen atoms for further functionalization (e.g., Suzuki coupling).
Oxidation Reactions
The amine group can be oxidized to form nitriles or amides under strong oxidizing conditions (e.g., KMnO₄):
-
Reaction : or .
-
Implications : Alters pharmacokinetic properties (e.g., reduced basicity).
Hydrolytic Reactions
Hydrolysis of the pyrazole ring under acidic or basic conditions may lead to ring-opening or cleavage, though this is less common due to the ring’s stability.
Interaction Studies
The compound’s interactions with biological targets or chemical reagents are critical for understanding its applications:
Biological Target Binding
-
Mechanism : The methoxyphenyl group may engage in aromatic stacking, while the amine group forms hydrogen bonds with receptors or enzymes.
-
Examples : Potential inhibition of kinase enzymes or modulation of G-protein coupled receptors.
Chemical Reactivity Profiling
| Reaction Type | Key Findings | Relevance |
|---|---|---|
| Alkylation | Forms stable quaternary ammonium salts | Enhanced membrane permeability |
| Electrophilic Substitution | Selective bromination at C5 position | Enables cross-coupling reactions |
| Oxidation | Converts amine to nitro group (reversible) | Modulates redox activity |
Comparative Analysis of Similar Compounds
A comparison with structurally related pyrazole derivatives highlights unique features:
| Compound | Key Features | Biological Activity |
|---|---|---|
| 1-Methyl-1H-pyrazol-5-amine | Simple pyrazole with terminal amine | Anticancer properties |
| 3-Methyl-1H-pyrazol-5-ol | Hydroxyl group on pyrazole ring | Anti-inflammatory effects |
| Target Compound | Dual aromatic/heterocyclic system | Enhanced bioactivity due to dual groups |
Research Findings and Implications
-
Synthetic Efficiency : The use of diethyl butynedioate and methylhydrazine ensures cost-effective and scalable synthesis .
-
Functional Group Tolerance : Mild conditions (e.g., room temperature) in pyrazole synthesis methods suggest compatibility with sensitive functional groups .
-
Biological Potential : The methoxyphenyl-pyrazole combination may confer dual-targeting capabilities, making it a candidate for multi-therapeutic applications.
Scientific Research Applications
Chemistry
In chemistry, [2-(3-methoxyphenyl)ethyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its structure allows for interactions with various biological targets, making it a candidate for the development of new therapeutic agents.
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic effects. This includes studies on their anti-inflammatory, anticancer, and antimicrobial activities.
Industry
In industry, this compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of [2-(3-methoxyphenyl)ethyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Structural Variations and Molecular Properties
The table below compares key parameters of the target compound with structurally related derivatives:
Key Observations :
- Pyrazole Substituent Position : Shifting the methyl group from the 3-position (target compound) to the 4-position (e.g., ) alters steric and electronic properties. Pyrazole 4-substituted analogs are more common in the evidence, suggesting synthetic accessibility.
- Substituent Effects: Ethyl vs. Methyl on Pyrazole N: Ethyl substitution (e.g., ) increases molecular weight by ~14 g/mol and may enhance lipophilicity.
Functional Implications
- Hydrogen Bonding : The methoxy group on the phenyl ring and the amine group enable hydrogen bonding, influencing solubility and crystal packing .
- Bioactivity : Pyrazole derivatives are common in pharmaceuticals. For example, trifluoromethyl-substituted pyrazoles (e.g., ) exhibit enhanced metabolic stability, suggesting that substituent choice in the target compound’s analogs could optimize pharmacokinetics.
Biological Activity
The compound [2-(3-methoxyphenyl)ethyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine, a pyrazole derivative, has garnered attention due to its potential biological activities. Pyrazoles are known for their diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects. This article reviews the biological activity of this specific compound based on recent research findings.
Chemical Structure and Properties
The molecular formula of [2-(3-methoxyphenyl)ethyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine is C16H23N3O, with a molecular weight of 273.37 g/mol. The compound features a methoxy-substituted phenyl group and a pyrazole moiety, which are crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C16H23N3O |
| Molecular Weight | 273.37 g/mol |
| CAS Number | 1171807-81-0 |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrazole derivatives. For instance, a series of pyrazole compounds were synthesized and tested for their antibacterial and antifungal activities. The results indicated that certain pyrazole derivatives exhibited significant inhibition against various bacterial strains, including Gram-positive and Gram-negative pathogens .
Anticancer Activity
The anticancer potential of pyrazole derivatives has also been extensively studied. Research indicates that compounds containing the pyrazole scaffold can induce apoptosis in cancer cells through various mechanisms, such as inhibiting anti-apoptotic proteins and disrupting cell cycle progression. In vitro studies demonstrated that [2-(3-methoxyphenyl)ethyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine could inhibit the proliferation of cancer cell lines like HePG-2 (liver cancer) and MCF-7 (breast cancer), showing IC50 values below 25 μM .
Anti-inflammatory Activity
The anti-inflammatory properties of pyrazole derivatives are well-documented. Compounds with the pyrazole structure have been shown to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This activity suggests that [2-(3-methoxyphenyl)ethyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine may serve as a potential therapeutic agent for inflammatory diseases .
Study 1: Antimicrobial Evaluation
In a study assessing the antimicrobial efficacy of various pyrazole derivatives, [2-(3-methoxyphenyl)ethyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine was tested against standard pathogenic bacteria. The compound demonstrated notable activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Study 2: Anticancer Mechanism Investigation
A detailed investigation into the anticancer mechanisms revealed that [2-(3-methoxyphenyl)ethyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine induced apoptosis in cancer cells via caspase activation and mitochondrial membrane potential disruption. Flow cytometry analysis confirmed an increase in early apoptotic cells following treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
